molecular formula C13H20O2S B3845689 1-Benzylsulfanyl-3-propan-2-yloxypropan-2-ol

1-Benzylsulfanyl-3-propan-2-yloxypropan-2-ol

Cat. No.: B3845689
M. Wt: 240.36 g/mol
InChI Key: FLECVQUDZRZHPP-UHFFFAOYSA-N
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Description

1-Benzylsulfanyl-3-propan-2-yloxypropan-2-ol is an organic compound that features both sulfanyl and propan-2-yloxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzylsulfanyl-3-propan-2-yloxypropan-2-ol typically involves the reaction of benzyl mercaptan with 3-chloro-1,2-propanediol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the sulfanyl group replaces the chlorine atom. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzylsulfanyl-3-propan-2-yloxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Tosyl chloride, thionyl chloride.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Tosylates, chlorides.

Scientific Research Applications

1-Benzylsulfanyl-3-propan-2-yloxypropan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-Benzylsulfanyl-3-propan-2-yloxypropan-2-ol involves its interaction with molecular targets through its functional groups. The sulfanyl group can form strong bonds with metal ions, making it useful in catalysis and enzyme inhibition. The propan-2-yloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-Benzyloxy-1-propanol: Similar in structure but lacks the sulfanyl group.

    1-Benzylsulfanyl-2-propanol: Similar but with a different hydroxyl group position.

    1-Benzylsulfanyl-3-chloropropane: Similar but with a chlorine atom instead of the propan-2-yloxy group.

Uniqueness: 1-Benzylsulfanyl-3-propan-2-yloxypropan-2-ol is unique due to the presence of both sulfanyl and propan-2-yloxy groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and form stable complexes with biological molecules makes it a valuable compound in various research fields.

Properties

IUPAC Name

1-benzylsulfanyl-3-propan-2-yloxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2S/c1-11(2)15-8-13(14)10-16-9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLECVQUDZRZHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(CSCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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